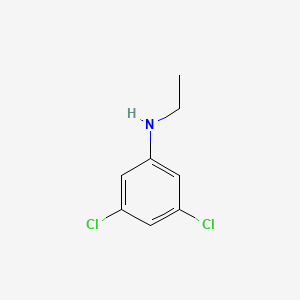

3,5-dichloro-N-ethylaniline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dichloro-N-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXXPACFCQWAPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423726 | |

| Record name | 3,5-dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42266-02-4 | |

| Record name | 3,5-dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions and Reaction Mechanisms of 3,5 Dichloro N Ethylaniline and Analogues

Reactivity of the Aniline (B41778) Nitrogen

The nitrogen atom in 3,5-dichloro-N-ethylaniline and its analogues is a key site for chemical transformations. Its nucleophilic character and the ability to stabilize adjacent positive charges play a crucial role in various reactions.

Electrophilic Substitution Reactions

Electrophilic substitution reactions on the aniline nitrogen are influenced by the nucleophilicity of the nitrogen atom. In aniline and its derivatives, the lone pair of electrons on the nitrogen atom makes it a nucleophilic center. quora.com However, the presence of electron-withdrawing groups, such as the two chlorine atoms in this compound, reduces the electron density on the nitrogen, thereby decreasing its nucleophilicity and reactivity towards electrophiles.

Alkylation of N-alkylanilines, such as N-methylaniline and N-ethylaniline, has been studied in the gas phase. nih.gov For instance, the ethylation of N-methylaniline and methylation of N-ethylaniline predominantly result in N-alkylation. nih.gov This suggests that even with some deactivation from the aromatic ring, the nitrogen remains a reactive site for electrophilic attack.

Nucleophilic Addition-Elimination Pathways

Amines, including N-ethylaniline derivatives, can participate in nucleophilic addition-elimination reactions, particularly with carbonyl compounds like acyl chlorides and acid anhydrides. savemyexams.comsavemyexams.com The reaction is initiated by the nucleophilic attack of the amine's nitrogen lone pair on the electrophilic carbonyl carbon. savemyexams.comsavemyexams.com This is followed by the elimination of a leaving group, typically a chloride or carboxylate ion, to form a more stable amide product. savemyexams.com

The general mechanism involves two main steps:

Addition: The nucleophilic nitrogen atom attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. savemyexams.com

Elimination: The lone pair on the oxygen atom reforms the C=O double bond, leading to the expulsion of the leaving group. savemyexams.commasterorganicchemistry.com

This pathway is fundamental to many organic syntheses, allowing for the formation of C-N bonds. The reactivity of the carbonyl compound is a key factor, with acyl chlorides being more reactive than acid anhydrides due to the better leaving group ability of the chloride ion. savemyexams.com

Amide Formation Reactions

The formation of amides from this compound would follow the nucleophilic addition-elimination mechanism described above. The reaction typically involves reacting the aniline with an acylating agent, such as an acyl chloride or acid anhydride (B1165640). savemyexams.com The product is a substituted amide. savemyexams.com

Two equivalents of the amine are often required, as one molecule acts as the nucleophile while the second neutralizes the hydrogen chloride byproduct. savemyexams.com The resulting amide linkage (–CONR'R'') is a stable functional group found in many chemical compounds. cuny.edu The hydrolysis of these amides, which can be achieved under acidic or basic conditions, regenerates the carboxylic acid and the amine. savemyexams.comlibretexts.org

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, although its reactivity is influenced by the existing substituents. The amino group is an activating, ortho-, para-director, while the chloro groups are deactivating, ortho-, para-directors. lkouniv.ac.in

Halogenation Studies

Further halogenation of this compound would involve electrophilic aromatic substitution on the benzene ring. The directing effects of the substituents play a crucial role in determining the position of the incoming halogen. The N-ethylamino group is an activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the chlorine atoms are deactivating yet also ortho, para-directing.

In the case of this compound, the positions ortho and para to the N-ethylamino group are positions 2, 4, and 6. Positions 3 and 5 are already occupied by chlorine atoms. Therefore, further halogenation would be expected to occur at the 2, 4, or 6 positions. The steric hindrance from the N-ethyl group and the existing chlorine atoms would also influence the regioselectivity of the reaction. For instance, halogenation of protected anilines has been achieved with high regioselectivity using copper catalysts. rsc.org

Hydroxylation Processes

The hydroxylation of anilines can be achieved through various methods, including biological and chemical processes. In biological systems, cytochrome P-450 enzymes can catalyze the hydroxylation of a variety of substrates, including N-methylaniline, in the presence of hydroperoxides. umich.edu This process is crucial in the metabolism of many xenobiotics.

Chemical methods for the hydroxylation of aromatic rings can be more challenging. For some aromatic amines, metabolic activation to electrophilic derivatives can occur, which may then lead to hydroxylation. For example, 3,5-dimethylaniline (B87155) can be metabolized to N-hydroxy-3,5-dimethylaniline and 3,5-dimethylaminophenol. nih.gov The reaction of aromatic compounds with peroxynitrite can also lead to hydroxylated products. researchgate.net

The direct hydroxylation of this compound would likely be influenced by the electronic effects of the substituents. The electron-withdrawing nature of the chlorine atoms would make the ring less susceptible to electrophilic attack, which is often a key step in hydroxylation reactions.

Oxidative Reactions and Metabolite Formation

The metabolism of N-alkylanilines, such as this compound, is characterized by several oxidative reactions. A primary step often involves the N-dealkylation of the parent compound, which would yield 3,5-dichloroaniline (B42879) (3,5-DCA). This metabolite then serves as a substrate for further bioactivation. The key oxidative transformations include direct oxidation of the nitrogen atom and oxidation of the aromatic ring, leading to highly reactive intermediates.

N-Oxidation Pathways

N-oxidation is a critical bioactivation pathway for 3,5-dichloroaniline (3,5-DCA), a key metabolite of this compound. nih.govmdpi.com This process is considered a primary mechanism for the formation of toxic metabolites and is mediated by enzymes such as Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMO). mdpi.com The oxidation of the nitrogen atom in 3,5-DCA leads to the formation of several key metabolites, including 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) and 3,5-dichloronitrobenzene (B1666198) (3,5-DCNB). nih.govmdpi.com

Studies on isolated kidney cells have demonstrated that 3,5-DCPHA is a particularly potent nephrotoxicant. nih.gov Its cytotoxicity is linked to the generation of reactive metabolites that can be mitigated by the presence of nucleophilic antioxidants like glutathione (B108866) and N-acetyl-L-cysteine, suggesting the formation of electrophilic species. nih.govmdpi.com While N-de-ethylation to 3,5-DCA is a likely precursor step, direct N-oxidation of the parent this compound to form an N-hydroxy derivative is also a plausible pathway, analogous to the observed metabolism of similar compounds like N-ethylaniline.

Table 1: Key Metabolites in the N-Oxidation of 3,5-Dichloroaniline (3,5-DCA)

| Metabolite Name | Abbreviation | Formation Pathway | Key Enzymes |

|---|---|---|---|

| 3,5-Dichlorophenylhydroxylamine | 3,5-DCPHA | N-oxidation of 3,5-DCA | Cytochrome P450, FMO |

| 3,5-Dichloronitrobenzene | 3,5-DCNB | N-oxidation of 3,5-DCA | Cytochrome P450, FMO |

| 3,5-Dichloroacetanilide | 3,5-DCAA | N-acetylation of 3,5-DCA | N-acetyltransferase (NAT) |

Data sourced from studies on the biotransformation of 3,5-DCA. mdpi.com

Quinone Imine Formation

Another significant oxidative pathway involves the hydroxylation of the aniline ring, followed by oxidation to form highly reactive quinone imines. nih.govbiointerfaceresearch.com For chlorinated anilines, this process can be catalyzed by P450 enzymes, which first introduce a hydroxyl group onto the aromatic ring to form an aminophenol. nih.gov This aminophenol intermediate is then further oxidized, often via a two-electron dehydrogenation, to yield a quinone imine. nih.gov

These quinone imine metabolites are potent electrophiles and are known to react readily with cellular nucleophiles. mdpi.com For example, studies on triclocarban, a compound containing a dichlorinated aniline structure, have shown that its hydroxylated metabolites form quinone imines that rapidly bind to glutathione and model proteins like β-lactoglobulin A. nih.gov This covalent binding can disrupt cellular function and is a key mechanism of toxicity for many chemicals that form quinone or quinone imine metabolites. nih.govnih.gov The formation of these reactive species represents a critical step in the bioactivation of compounds like this compound. biointerfaceresearch.com

Reactive Oxygen Species Generation

The formation of reactive metabolites like quinone imines and N-hydroxylated anilines is closely linked to the generation of Reactive Oxygen Species (ROS). oup.com Quinone imines, in particular, can undergo redox cycling, a process in which the molecule is repeatedly reduced and re-oxidized. nih.govoup.com This futile cycle consumes reducing equivalents, such as NADPH, and transfers electrons to molecular oxygen, leading to the formation of superoxide (B77818) radicals (O₂•⁻). core.ac.uk

The superoxide radical can then be converted, either spontaneously or enzymatically, to other ROS, including hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). core.ac.uk This cascade of ROS generation induces oxidative stress within the cell. nih.gov Evidence for this mechanism comes from studies where the cytotoxicity of aniline metabolites is significantly reduced by the presence of antioxidants. mdpi.comnih.gov For instance, the toxicity of 3,5-DCPHA in isolated kidney cells was attenuated by antioxidants, supporting the role of ROS and other reactive species in its mechanism of toxicity. mdpi.com For analogues like 3,5-dimethylaniline, the generation of ROS through the redox cycling of aminophenol/quinone imine structures is considered a principal mechanism of mutagenic action. oup.com

Table 2: Cytotoxicity of 3,5-DCA Metabolites in Isolated Rat Kidney Cells

| Compound | Concentration (mM) | LDH Release (% of Total) after 90 min |

|---|---|---|

| 3,5-Dichloronitrobenzene (3,5-DCNB) | 0.5 | ~5% |

| 1.0 | ~15%* | |

| 1.5 | ~40%* | |

| 3,5-Dichlorophenylhydroxylamine (3,5-DCPHA) | 0.1 | ~8% |

| 0.25 | ~25%* | |

| 0.5 | ~55%* |

Indicates a significant increase in lactate (B86563) dehydrogenase (LDH) release compared to control. Data adapted from a study by Racine et al., 2021. mdpi.com

Spectroscopic Characterization and Computational Chemistry Studies

Advanced Spectroscopic Analysis

The structural elucidation of 3,5-dichloro-N-ethylaniline is heavily reliant on various spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and electronic environment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The proton NMR (¹H NMR) spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in parts per million (ppm) are influenced by the electronic effects of the substituents on the aromatic ring and the ethyl group attached to the nitrogen atom.

The aromatic region of the spectrum is expected to show two distinct signals corresponding to the protons on the dichlorinated benzene (B151609) ring. The two protons at positions 2 and 6 (H-2, H-6) are chemically equivalent, as are the single proton at position 4 (H-4). The electron-withdrawing nature of the two chlorine atoms and the nitrogen atom deshields these aromatic protons, causing them to appear at a lower field.

The ethyl group protons will appear as a quartet and a triplet. The methylene (B1212753) protons (-CH2-) are adjacent to the nitrogen atom and are thus deshielded, appearing as a quartet due to coupling with the three methyl protons. The methyl protons (-CH3) are further from the electron-withdrawing ring and appear as a triplet at a higher field, coupled to the two methylene protons. The N-H proton of the secondary amine is expected to show a broad singlet, the chemical shift of which can be concentration-dependent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | 6.5-6.7 | Doublet | ~2.0 |

| H-4 | 6.4-6.6 | Triplet | ~2.0 |

| -NH- | 3.5-4.5 | Broad Singlet | - |

| -CH2- | 3.1-3.3 | Quartet | ~7.1 |

| -CH3 | 1.2-1.4 | Triplet | ~7.1 |

Note: Predicted data is based on spectral data of analogous compounds like 3,5-dichloroaniline (B42879) and N-ethylaniline.

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule. Due to the symmetry of the 3,5-disubstituted pattern, the spectrum is expected to show six distinct signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~148 |

| C-2, C-6 | ~112 |

| C-3, C-5 | ~135 |

| C-4 | ~115 |

| -CH2- | ~38 |

| -CH3 | ~15 |

Note: Predicted data is based on spectral data of analogous compounds like N-ethylaniline and general principles of ¹³C NMR spectroscopy. chemicalbook.comnmrdb.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A key feature will be the N-H stretching vibration of the secondary amine, which typically appears as a single, sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group will appear just below 3000 cm⁻¹.

The C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ range. The presence of chlorine atoms is indicated by the C-Cl stretching vibrations, which typically appear in the fingerprint region, below 800 cm⁻¹. Specifically, for multiple chlorine substitutions on a benzene ring, these bands can be found in the 600-800 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2970 | Medium |

| C=C Aromatic Stretch | 1450-1600 | Medium-Strong |

| C-N Stretch | 1250-1350 | Medium |

| C-Cl Stretch | 600-800 | Strong |

Note: Expected wavenumbers are based on general IR correlation tables and data for similar compounds such as N-methylaniline. researchgate.netliverpool.ac.uk

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural determination.

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (190.07 g/mol ). Due to the presence of two chlorine atoms, the molecular ion peak will be accompanied by characteristic isotopic peaks (M+2 and M+4). Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the relative intensities of the M⁺, M+2, and M+4 peaks will be approximately 9:6:1. acs.org

Fragmentation of the molecular ion is expected to occur via characteristic pathways for anilines and halogenated aromatic compounds. A common fragmentation is the loss of the ethyl group (•CH₂CH₃), leading to a fragment ion at m/z 161. Another likely fragmentation is the loss of a chlorine atom, which would result in a fragment ion at m/z 155. Further fragmentation of the aromatic ring can also occur. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the molecular weight of this compound. acs.org

| Ion | m/z (for ³⁵Cl) | Identity |

| [M]⁺ | 189 | Molecular Ion |

| [M+2]⁺ | 191 | Isotopic Peak |

| [M+4]⁺ | 193 | Isotopic Peak |

| [M-C₂H₅]⁺ | 161 | Loss of ethyl radical |

| [M-Cl]⁺ | 154 | Loss of chlorine radical |

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to electronic transitions within the molecule and is characteristic of the chromophores present.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted aniline (B41778). Aniline itself typically exhibits two absorption bands: a strong primary band (π → π* transition) around 230-240 nm and a weaker secondary band (benzenoid band) around 280-290 nm.

The presence of the two chlorine atoms and the N-ethyl group will influence the position and intensity of these absorption maxima (λmax). The chlorine atoms, with their electron-withdrawing inductive effect and electron-donating resonance effect, along with the electron-donating N-ethyl group, will cause a bathochromic shift (shift to longer wavelengths) of these bands compared to unsubstituted aniline. The n → π* transition of the non-bonding electrons on the nitrogen atom is also possible.

| Electronic Transition | Expected λmax (nm) |

| π → π* (Primary Band) | ~240-250 |

| π → π* (Secondary Band) | ~290-300 |

Note: Expected λmax values are based on the UV-Vis spectra of aniline and substituted anilines.

Computational Chemistry Applications

Computational chemistry serves as a powerful tool to investigate the properties of molecules that may be difficult to study experimentally. pcbiochemres.com Techniques such as Density Functional Theory (DFT), HOMO-LUMO analysis, and Natural Bond Orbital (NBO) studies provide deep insights into the electronic structure and reactivity of chemical compounds. dergipark.org.tracs.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjweb.com It has become one of the most popular and versatile methods available in computational chemistry. acs.org DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of a molecule. tandfonline.com

For a molecule like this compound, DFT calculations, often using a basis set like B3LYP/6-311+G(d,p), would be performed to find the most stable conformation by minimizing its energy. pku.edu.cn These calculations provide precise bond lengths, bond angles, and dihedral angles. The results of such calculations for related aniline derivatives have shown excellent correlation with experimental data where available. acs.org

Table 1: Illustrative Geometric Parameters for a Substituted Aniline Derivative (Calculated via DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.402 | ||

| C-C (aromatic) | 1.390 - 1.398 | ||

| C-Cl | 1.745 | ||

| N-C (ethyl) | 1.458 | ||

| C-H (aromatic) | 1.084 | ||

| C-H (ethyl) | 1.095 | ||

| C-N-C | 121.5 | ||

| C-C-C (ring) | 119.5 - 120.5 | ||

| H-N-C | 119.0 | ||

| C-C-N-C |

Note: This table is illustrative and represents typical values for a substituted aniline. Actual values for this compound would require specific calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. wuxiapptec.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). wuxiapptec.com

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Symbol | Typical Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.5 to -6.5 | Relates to electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.5 to -1.5 | Relates to electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.5 to 5.5 | Indicates chemical reactivity and stability |

| Chemical Hardness | η | 2.25 to 2.75 | (ELUMO - EHOMO) / 2 |

| Chemical Potential | µ | -3.0 to -4.0 | (EHOMO + ELUMO) / 2 |

| Electrophilicity Index | ω | 1.9 to 2.8 | µ2 / 2η |

Note: This table is illustrative. The values are typical for related chloroaniline compounds and serve to explain the concepts.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). uoi.gr It examines intramolecular interactions, charge delocalization, and hyperconjugative effects by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. dergipark.org.trtandfonline.com

Computational chemistry provides the foundation for Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a molecule with its physical, chemical, or biological activity. mdpi.com By calculating various molecular descriptors from the optimized structure of this compound, it is possible to predict its behavior in different contexts.

For instance, properties like dipole moment, polarizability, and the distribution of electrostatic potential on the molecular surface can be calculated to understand how the molecule will interact with solvents or other reactants. acs.org Furthermore, descriptors derived from DFT and HOMO-LUMO analysis, such as chemical hardness and electrophilicity, can be used in QSAR models to predict properties like toxicity or environmental fate. mdpi.comscispace.com This predictive capability is invaluable in fields like toxicology and drug discovery, allowing for the screening of compounds before their synthesis and experimental testing. nii.ac.jp

Biodegradation and Biotransformation Studies of 3,5 Dichloro N Ethylaniline and Analogues

Microbial Degradation Pathways

The microbial degradation of halogenated anilines is a key process in their environmental fate. While specific studies on 3,5-dichloro-N-ethylaniline are limited, research on its close analogue, 3,5-dichloroaniline (B42879) (3,5-DCA), and other isomers provides significant insight into the potential biodegradation pathways. These processes are primarily categorized into aerobic and anaerobic mechanisms, driven by various specialized microorganisms.

Aerobic Degradation Mechanisms

Under aerobic conditions, the primary mechanism for the breakdown of chloroanilines involves oxidative attacks on the aromatic ring. This process is typically initiated by powerful enzymes called dioxygenases. For 3,5-dichloroaniline, the proposed aerobic pathway involves an initial dioxygenation step. nih.gov

A key reaction is the conversion of 3,5-DCA to 3,5-dichlorocatechol (B76880). nih.gov This transformation is catalyzed by dioxygenase enzymes that incorporate two hydroxyl groups into the aromatic ring. nih.govnih.gov Following the formation of this catechol intermediate, the aromatic ring is susceptible to cleavage, also catalyzed by dioxygenases. nih.govnih.gov This ring-opening step leads to the formation of aliphatic intermediates that can then be funneled into central metabolic pathways for complete mineralization. researchgate.net This general pathway, involving the formation of catechol and subsequent ortho- or meta-cleavage, is a common strategy employed by aerobic bacteria to degrade anilines and chloroanilines. nih.govzju.edu.cn

Research on a strain identified as Pseudomonas sp. DCA-1 has identified two specific gene clusters responsible for the complete aerobic degradation of 3,5-DCA. The first cluster, ddoA1A2A3A4, encodes the dioxygenase that converts 3,5-DCA into 3,5-dichlorocatechol. The second cluster, ddoBCDE, is responsible for the subsequent mineralization of the 3,5-dichlorocatechol intermediate. nih.gov

Anaerobic Degradation Mechanisms

In the absence of oxygen, the microbial degradation of chlorinated anilines proceeds through a distinct mechanism known as reductive dechlorination or organohalide respiration. nih.govacs.org In this process, bacteria use the chlorinated compound as a terminal electron acceptor, removing chlorine atoms and replacing them with hydrogen atoms.

For 3,5-dichloroaniline, studies have shown that it can be anaerobically converted to 3-chloroaniline (B41212). nih.gov This reaction represents the first step in a sequential dechlorination process. This pathway is supported by extensive research on other dichloroaniline (DCA) isomers. For instance, various DCA isomers are stoichiometrically dechlorinated to corresponding monochloroaniline (CA) isomers, which can be further dechlorinated to aniline (B41778). acs.org This process has been well-documented for 2,3-DCA, which is dechlorinated to 2-chloroaniline (B154045) and 3-chloroaniline, and subsequently to aniline. nih.govacs.orgconsensus.app The removal of chlorine atoms makes the molecule less toxic and more amenable to further degradation.

Bacterial Strains Involved in Degradation

Specific genera of bacteria have been identified as key players in the degradation of dichloroanilines and their analogues, possessing the specialized enzymatic machinery required for these transformations.

Members of the genus Pseudomonas are well-known for their metabolic versatility and ability to degrade a wide range of aromatic compounds, including chloroanilines, under aerobic conditions. ekb.egcapes.gov.br A specific strain, Pseudomonas sp. DCA-1, has been identified that can aerobically degrade 3,5-dichloroaniline, as well as 3-chloroaniline and 2,5-dichloroaniline. nih.gov This strain utilizes a dioxygenase to convert 3,5-DCA to 3,5-dichlorocatechol as the initial step in its mineralization. nih.gov Other studies have documented Pseudomonas strains degrading 3,4-dichloroaniline (B118046), often via chlorocatechol intermediates. nih.govresearchgate.net

Dehalobacter is an obligate organohalide-respiring bacterium and is a key genus responsible for the anaerobic reductive dechlorination of chlorinated aromatic compounds. acs.org A strain designated Dehalobacter sp. DH-1 has been shown to anaerobically convert 3,5-dichloroaniline to 3-chloroaniline. nih.gov This finding is consistent with the known role of Dehalobacter in the dechlorination of other dichloroaniline isomers, such as 2,3-DCA and 3,4-DCA, where the genus drives the stoichiometric conversion to monochloroanilines. nih.govacs.orgresearchgate.net The growth of Dehalobacter has been directly linked to the dechlorination of these compounds, confirming its central role in their natural attenuation under anaerobic conditions. nih.govacs.orgacs.org

Rhodococcus species are recognized for their broad catabolic capabilities, particularly in the degradation of recalcitrant organic pollutants, including chlorinated aromatic compounds. nih.govmdpi.com While direct degradation of 3,5-dichloroaniline by Rhodococcus has not been extensively detailed, these bacteria are known to degrade other chloroanilines and related compounds, often through co-metabolism. nih.gov For example, Rhodococcus sp. has been reported to degrade 2-chloro-4-nitroaniline (B86195) and other chloroanilines via the formation of catechol intermediates. nih.govplos.org Their enzymatic systems, including potent dioxygenases, enable them to attack the aromatic ring of these compounds, initiating the degradation process. nih.govmdpi.com

Data on Microbial Degradation of Dichloroaniline and Analogues

Aerobic Degradation Findings

| Bacterial Strain | Compound Degraded | Key Intermediate(s) | Pathway/Enzyme |

|---|---|---|---|

| Pseudomonas sp. DCA-1 | 3,5-Dichloroaniline | 3,5-Dichlorocatechol | Dioxygenase (ddoA1A2A3A4) |

| Pseudomonas sp. | 3,4-Dichloroaniline | 4,5-Dichlorocatechol (B118185) | Dioxygenase |

Anaerobic Degradation Findings

| Bacterial Strain | Compound Degraded | Product(s) | Pathway/Process |

|---|---|---|---|

| Dehalobacter sp. DH-1 | 3,5-Dichloroaniline | 3-Chloroaniline | Reductive Dechlorination |

| Dehalobacter sp. | 2,3-Dichloroaniline | 2-Chloroaniline, 3-Chloroaniline, Aniline | Organohalide Respiration |

Acinetobacter sp.

Strains of the genus Acinetobacter are recognized for their diverse metabolic capabilities, including the degradation of various xenobiotic compounds. semanticscholar.org Research on chloroaniline analogues has demonstrated the potential of Acinetobacter species in their bioremediation. For instance, Acinetobacter baylyi strain GFJ2 has been shown to completely biodegrade 4-chloroaniline (B138754) (4CA) and 3,4-dichloroaniline (34DCA). nih.gov The degradation of 34DCA by this strain can proceed through a dechlorination reaction to form 4CA as an initial intermediate. nih.gov

Subsequently, A. baylyi GFJ2 employs two distinct pathways for the degradation of 4CA, yielding either 4-chlorocatechol (B124253) or aniline as the primary intermediates. nih.gov Both of these intermediates are then further metabolized via an ortho-cleavage pathway. nih.govnih.gov Similarly, Acinetobacter soli strain GFJ2 converts 3,4-dichloroaniline to 4,5-dichlorocatechol through hydroxylation and dehydrogenation reactions, which is then likely degraded further via a catechol 1,2-cleavage pathway. mdpi.com These findings suggest that Acinetobacter species likely degrade this compound through initial transformations leading to a dichlorinated catechol intermediate, followed by aromatic ring cleavage.

Table 1: Degradation of Dichloroaniline Analogues by Acinetobacter sp.

| Strain | Substrate | Key Intermediates | Cleavage Pathway |

|---|---|---|---|

| Acinetobacter baylyi GFJ2 | 3,4-Dichloroaniline | 4-Chloroaniline, 4-Chlorocatechol, Aniline | Ortho-cleavage |

| Acinetobacter soli GFJ2 | 3,4-Dichloroaniline | 4,5-Dichlorocatechol | Catechol 1,2-cleavage |

Burkholderia sp.

The genus Burkholderia also contains strains capable of metabolizing aromatic compounds. For example, Burkholderia sp. strain AK-5 can utilize 4-aminophenol (B1666318) as its sole source of carbon, nitrogen, and energy. researchgate.net The metabolic pathway in this strain involves the conversion of 4-aminophenol to 1,2,4-trihydroxybenzene via a 1,4-benzenediol intermediate. researchgate.net The aromatic ring of 1,2,4-trihydroxybenzene is then cleaved by a specific 1,2,4-trihydroxybenzene 1,2-dioxygenase to produce maleylacetic acid. researchgate.net While this specific pathway is for a mono-amino phenol, it demonstrates the capability of Burkholderia to hydroxylate aromatic amines and subsequently perform ring cleavage, a process that could be analogous to the initial steps of this compound degradation.

Enzymatic Biotransformation

The breakdown of chlorinated anilines is a multi-step process mediated by a series of specific enzymes. These enzymatic reactions are responsible for destabilizing the aromatic ring and removing the chlorine substituents, ultimately leading to mineralization.

Role of Dioxygenases in Catechol Formation

A critical initial step in the aerobic degradation of many aromatic compounds, including chloroanilines, is the formation of catechol or substituted catechols. This reaction is catalyzed by dioxygenase enzymes. wur.nl These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol, which is then dehydrogenated to form a catechol. In the case of dichloroanilines, this would result in the formation of a dichlorocatechol. For example, the degradation of 3,4-dichloroaniline in Acinetobacter soli GFJ2 involves its conversion to 4,5-dichlorocatechol, a reaction initiated by enzymes analogous to dioxygenases. mdpi.com The formation of these catechol derivatives is a crucial preparatory step for the subsequent cleavage of the aromatic ring. wur.nl

Cleavage Pathways (Ortho- and Meta-Cleavage)

Once a catechol intermediate is formed, the aromatic ring is opened through one of two main pathways: ortho-cleavage (intradiol fission) or meta-cleavage (extradiol fission). researchgate.netsemanticscholar.org

Ortho-cleavage: In this pathway, catechol 1,2-dioxygenases cleave the bond between the two hydroxyl-bearing carbon atoms of the catechol ring. nih.gov This pathway is commonly observed in the degradation of chlorocatechols. For example, the degradation of 3-chlorocatechol (B1204754) by Rhodococcus opacus 1CP proceeds via ortho-cleavage, yielding 2-chloro-cis,cis-muconate. nih.gov Similarly, Acinetobacter baumannii utilizes an ortho-cleavage pathway to degrade the 3,4-dichloroaniline intermediate from propanil (B472794) hydrolysis. nih.gov

Meta-cleavage: This pathway involves catechol 2,3-dioxygenases, which cleave the ring at a bond adjacent to the hydroxyl groups. nih.gov This results in the formation of a hydroxymuconic semialdehyde. The meta-cleavage pathway has been identified in the degradation of p-chloroaniline by Diaphorobacter sp. PCA039, which produces intermediates such as 2-hydroxy-5-chloromuconic semialdehyde. nih.gov

The specific pathway utilized often depends on the microbial strain and the specific structure of the chlorinated aromatic compound. researchgate.netsemanticscholar.org

Table 2: Key Enzymes in Ortho- and Meta-Cleavage Pathways

| Pathway | Key Enzyme | Action |

|---|---|---|

| Ortho-cleavage | Catechol 1,2-dioxygenase | Cleaves aromatic ring between hydroxyl groups |

Dehalogenation Processes

The removal of chlorine atoms, or dehalogenation, is a vital step in the complete mineralization and detoxification of chlorinated anilines. This can occur at different stages of the degradation pathway. In some cases, dechlorination is an early step, as seen with the conversion of 3,4-dichloroaniline to 4-chloroaniline by Acinetobacter baylyi GFJ2. nih.gov More commonly, dehalogenation occurs after the aromatic ring has been opened. For instance, in the modified ortho-cleavage pathway for 3-chlorocatechol, the chlorine atom is eliminated from a cycloisomerized intermediate like 5-chloromuconolactone. nih.gov This enzymatic removal of halogens is a critical reaction that reduces the toxicity and recalcitrance of the original pollutant.

Glucuronidation and Sulfate (B86663) Conjugation

In higher organisms, including fungi and mammals, a common biotransformation pathway for xenobiotics involves conjugation reactions. These "Phase II" metabolic processes increase the water solubility of the compounds, facilitating their excretion. Glucuronidation involves the attachment of glucuronic acid to the molecule, while sulfation adds a sulfate group. nih.gov For aromatic compounds, these conjugations typically occur at a hydroxyl group. For example, the fungal metabolism of naphthalene (B1677914) results in the formation of 1-naphthyl glucuronide and 1-naphthyl sulfate. nih.gov While primarily associated with eukaryotic metabolism, these conjugation processes represent a significant pathway for the biotransformation of aromatic compounds and their hydroxylated metabolites. nih.govdntb.gov.ua In the context of this compound, if it were metabolized to a phenolic derivative, these conjugation pathways would be relevant for its detoxification and elimination in eukaryotic systems.

Genetic and Molecular Aspects of Biodegradation

The microbial breakdown of persistent organic pollutants like this compound and its analogues is underpinned by specific genetic machinery. Research into these genetic and molecular aspects reveals the intricate enzymatic pathways and regulatory networks that enable microorganisms to utilize these compounds as sources of carbon and energy. A crucial step in the degradation of this compound is the presumed initial N-deethylation to form 3,5-dichloroaniline (3,5-DCA), a key intermediate. While specific gene clusters for the N-deethylation of N-alkylanilines are not yet fully elucidated, the subsequent degradation of 3,5-DCA has been a subject of detailed molecular investigation. The enzymes involved in N-dealkylation are often monooxygenases, such as cytochrome P450s, which catalyze the removal of the ethyl group. nih.govmdpi.com Following this initial transformation, the resulting 3,5-DCA is channeled into a degradation pathway for which specific gene clusters have been identified.

Identification of Degradation Gene Clusters

Recent studies have successfully identified gene clusters responsible for the aerobic degradation of 3,5-dichloroaniline, a critical intermediate in the breakdown of this compound. In a significant finding, two distinct gene clusters, designated ddoA1A2A3A4 and ddoBCDE, were identified in Pseudomonas sp. DCA-1 as being responsible for the complete mineralization of 3,5-DCA.

Through transcriptome analysis and heterologous expression, it was determined that the ddoA1A2A3A4 gene cluster encodes for dioxygenase enzymes that convert 3,5-DCA into 3,5-dichlorocatechol. This initial step is a critical activation of the aromatic ring, preparing it for subsequent cleavage. The second gene cluster, ddoBCDE, is then responsible for the mineralization of the 3,5-dichlorocatechol intermediate. While the precise functions of each gene within this cluster are still under investigation, it is understood to encode the necessary enzymes for ring cleavage and further processing to central metabolic pathways.

This two-cluster system highlights a coordinated genetic strategy for the complete breakdown of 3,5-DCA. The identification of these genes provides a molecular basis for understanding the biodegradation of dichlorinated anilines and offers targets for genetic engineering to enhance bioremediation efforts.

| Gene Cluster | Organism | Function | Intermediate Metabolite |

| ddoA1A2A3A4 | Pseudomonas sp. DCA-1 | Encodes dioxygenases for the conversion of 3,5-DCA. | 3,5-Dichlorocatechol |

| ddoBCDE | Pseudomonas sp. DCA-1 | Encodes enzymes for the mineralization of 3,5-dichlorocatechol. | Central metabolic intermediates |

Genetically Engineered Microorganisms for Remediation

The knowledge of specific degradation gene clusters has paved the way for the development of genetically engineered microorganisms (GEMs) with enhanced capabilities for bioremediation. researchgate.net A prime example is the engineering of Pseudomonas sp. DCA-1, the same bacterium in which the ddo gene clusters were identified.

This strain was further engineered to degrade the dicarboximide fungicide iprodione (B1672158), which is a precursor to 3,5-DCA in the environment. nih.govresearchgate.net The challenge with the natural degradation of iprodione is that its initial breakdown to 3,5-DCA can lead to the accumulation of this toxic intermediate. To overcome this, a gene cluster responsible for the sequential hydrolysis of iprodione to 3,5-DCA, designated ipaH-ddaH-duaH, was introduced into Pseudomonas sp. DCA-1.

The resulting genetically engineered strain, named IHC-DCA-1, is capable of completely degrading iprodione. It utilizes the newly introduced gene cluster to first convert iprodione to 3,5-DCA, and then employs its native ddoA1A2A3A4 and ddoBCDE gene clusters to mineralize the resulting 3,5-DCA. This work demonstrates a successful application of genetic engineering to create a microorganism with a complete metabolic pathway for the degradation of a complex environmental pollutant and its toxic intermediate. nih.gov This approach holds significant promise for the development of robust bioremediation strategies for sites contaminated with this compound and related compounds.

| Engineered Strain | Parent Strain | Introduced Gene Cluster | Function of Introduced Genes | Target Pollutant |

| IHC-DCA-1 | Pseudomonas sp. DCA-1 | ipaH-ddaH-duaH | Sequential hydrolysis of iprodione to 3,5-dichloroaniline. | Iprodione |

Applications in Advanced Materials and Chemical Synthesis

Pharmaceutical Intermediates and Drug Developmentmyskinrecipes.compubcompare.ai

3,5-dichloro-N-ethylaniline is a building block in the development of new pharmaceutical agents. myskinrecipes.compubcompare.ai Its dichlorinated phenyl ring and ethylamino group provide a scaffold that can be modified through multi-step organic syntheses to create molecules with potential therapeutic activities. myskinrecipes.com The presence of chlorine atoms can influence the lipophilicity and metabolic stability of a final drug compound, making it a point of interest for medicinal chemists.

The development of drugs for neurological disorders represents a significant challenge in pharmaceutical research. nih.govdntb.gov.ua The synthesis of novel therapeutic agents often relies on the use of versatile chemical intermediates to construct complex molecular architectures. Heterocyclic compounds, which can be synthesized using aniline (B41778) derivatives, are pivotal in the discovery of drugs for neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.com Nitrogen-based heterocyclic moieties, including pyrimidine (B1678525), quinazoline, and pyridine (B92270), form the core of many compounds designed to interact with targets in the central nervous system, such as cholinesterase enzymes or dopamine (B1211576) transporters. mdpi.com While specific drugs for neurological disorders directly synthesized from this compound are not prominently documented, its structure makes it a candidate for creating novel heterocyclic systems for this therapeutic area.

The search for new antimicrobial agents is driven by the rise of multidrug-resistant bacteria. researchgate.net Aniline derivatives are precursors in the synthesis of various compounds tested for antibacterial properties. For example, research into quinone derivatives has led to the development of new pyrimidoisoquinolinquinone structures with activity against high-priority Gram-positive pathogens. nih.gov The synthesis of these compounds involves the reaction of an activated quinone with an amino-substituted precursor. nih.gov Furthermore, polymers derived from related compounds, such as poly(N-ethylaniline), have been investigated for antibacterial activity, indicating the potential of the N-ethylaniline structural motif in this field. researchgate.net

The 3,5-dichlorophenyl moiety, which is the core of this compound, is a structural feature found in some compounds investigated for anti-cancer properties. nih.gov A notable example is 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (also known as COH-SR4), which is synthesized from the related precursor 3,5-dichloroaniline (B42879). nih.gov This compound has demonstrated anti-cancer effects in melanoma and promising activity against human leukemia cells by inducing apoptosis (programmed cell death). nih.gov Other research has explored novel 1,3,5-triazine (B166579) derivatives bearing 2-chloroethyl moieties, which have shown cytotoxic effects against human colon cancer cell lines. researchgate.net The synthesis of such complex molecules highlights the role of chlorinated anilines as foundational intermediates in the design of potential chemotherapeutic agents.

Table 1: Research Findings on a 3,5-Dichlorophenyl Derivative in Cancer

| Compound | Cancer Model | Observed Effect | Source |

|---|---|---|---|

| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | Melanoma | Inhibition of proliferation, activation of apoptosis | nih.gov |

Pyrimidine and its derivatives are a class of heterocyclic compounds that have shown significant potential in the development of antimycobacterial agents to combat diseases like tuberculosis. researchgate.netantibiotics-chemotherapy.ru Researchers have synthesized novel series of dihydropyrimidines and found them to be potent against Mycobacterium tuberculosis. researchgate.net For instance, certain 2,4,5,6-tetrasubstituted dihydropyrimidines have exhibited potent antimycobacterial activity. researchgate.net One study synthesized a series of novel pyrimidine derivatives and identified a compound, N-(3,5-dichloro-2-ethoxy-6-fluoropyridin-4-yl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, as being highly potent against two strains of Mycobacterium tuberculosis. researchgate.net While not directly synthesized from this compound, these findings underscore the importance of the dichlorophenyl structural element in designing new antimycobacterial drugs.

Table 2: Antimycobacterial Activity of a Dichlorinated Pyrimidine Derivative

| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|

| N-(3,5-dichloro-2-ethoxy-6-fluoropyridin-4-yl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (7j) | Mycobacterium tuberculosis CIP 103471 | 1.13 µg/ml | researchgate.net |

Agrochemical Industry Applicationsmyskinrecipes.compubcompare.ai

In the agrochemical sector, chloroaniline derivatives are crucial intermediates for synthesizing a wide range of crop protection products. myskinrecipes.comnbinno.com These compounds are used to produce herbicides, fungicides, and pesticides that are vital for modern agriculture. myskinrecipes.comnih.gov

3,5-dichloroaniline, a closely related compound, is a primary metabolite of dicarboximide fungicides such as iprodione (B1672158) and vinclozolin (B1683831). mdpi.comresearchgate.net These fungicides are used to control a variety of fungal diseases on crops. mdpi.com The presence of 3,5-dichloroaniline in soil and plants is an indicator of the breakdown of these parent pesticides. researchgate.net Similarly, the isomeric 3,4-dichloroaniline (B118046) is a key metabolite of several phenylurea herbicides, including diuron (B1670789) and linuron. mdpi.comresearchgate.net The widespread use of these parent compounds makes their dichloroaniline metabolites subjects of environmental and food safety monitoring. mdpi.com Given this context, this compound serves as a valuable building block for synthesizing new, potentially more effective or environmentally benign, agrochemicals. myskinrecipes.com

Table 3: Dichloroaniline Metabolites and Their Parent Pesticides

| Metabolite | Parent Pesticide(s) | Pesticide Class | Source |

|---|---|---|---|

| 3,5-Dichloroaniline (3,5-DCA) | Iprodione, Vinclozolin, Procymidone | Dicarboximide Fungicide | mdpi.comresearchgate.net |

Plant Growth Regulators

While this compound is not directly utilized as a plant growth regulator, its core structure, dichloroaniline, is significant in the agricultural sector. The isomer 3,5-dichloroaniline (3,5-DCA) is recognized as a primary metabolite of dicarboximide fungicides such as vinclozolin and iprodione, which are applied in agricultural production. mdpi.comnih.govwikipedia.org Research indicates that 3,5-DCA can be more toxic to soil microorganisms than the parent fungicide compounds. nih.gov

Studies have shown that the presence of 3,5-DCA in soil can lead to a reduction in the diversity and function of the soil microbiome. nih.gov Specifically, it has been found to inhibit the crucial process of nitrification in soil. nih.gov In vitro tests have confirmed the superior toxicity of 3,5-DCA compared to its parent compound, iprodione, on terrestrial ammonia-oxidizing microorganisms. nih.gov The negative impact on certain bacterial groups, such as Actinobacteria and Hyphomicrobiaceae, and fungal groups like Pichiaceae, has been correlated with the concentration of 3,5-DCA. nih.gov

Furthermore, the broader family of dichloroanilines serves as precursors in the synthesis of various agricultural chemicals. wikipedia.org For instance, the isomer 3,4-dichloroaniline is a key intermediate in the manufacturing of several widely used herbicides, including propanil (B472794), linuron, diuron, and neburon. nih.govwikipedia.orgresearchgate.net This connection underscores the role of the dichloroaniline chemical structure as a foundational component in the synthesis of agriculturally significant compounds.

Dyes and Pigments Production

The compound this compound is a valuable intermediate in the synthesis of azo dyes. Azo dyes, which constitute the largest and most diverse group of synthetic colorants, are characterized by the presence of a nitrogen-nitrogen double bond (–N=N–) that connects two aromatic rings. unb.canih.gov The production of these dyes from a primary aromatic amine like this compound follows a well-established two-step process known as diazotization followed by a coupling reaction. nih.govnih.govyoutube.com

In the first step, diazotization, the primary amino group (-NH) of this compound is converted into a diazonium salt. This is typically achieved by treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. nih.govyoutube.com

The second step is the azo coupling, where the synthesized diazonium salt, acting as an electrophile, reacts with a coupling component. nih.gov The coupling component is an electron-rich aromatic compound, such as a phenol, naphthol, or another aniline derivative. unb.ca This electrophilic aromatic substitution reaction forms the stable azo bond, creating the final dye molecule. youtube.com The specific shade of the resulting dye—spanning yellows, reds, oranges, and blues—is determined by the chemical structure of both the original aniline derivative and the coupling component. unb.ca

The presence of two chlorine atoms and an N-ethyl group on the aniline ring of this compound influences the electronic properties of the resulting diazonium salt, which in turn affects the final color and properties of the dye.

Below is a table illustrating potential azo dyes that could be synthesized from this compound.

| Diazo Component | Coupling Component | Resulting Dye Class | Potential Color Range |

| This compound | Phenol | Azo Dye | Yellow / Orange |

| This compound | N,N-Dimethylaniline | Azo Dye | Orange / Red |

| This compound | 2-Naphthol | Azo Dye | Red / Brown |

| This compound | Salicylic Acid | Mordant Azo Dye | Yellow |

| This compound | Barbituric Acid | Azo Pigment | Varies (e.g., Orange) nih.gov |

Material Science Innovations

Substituted anilines, including this compound, are important monomers for the synthesis of functional polymers with tailored properties. These monomers can be polymerized to create derivatives of polyaniline (PANI), one of the most studied conductive polymers due to its unique electronic, optical, and redox properties. rsc.org The modification of the aniline monomer, either on the benzene (B151609) ring or the nitrogen atom, is an effective strategy to enhance polymer characteristics, such as solubility, processability, and environmental stability. nih.govresearchgate.net

The polymerization of this compound can be achieved through chemical or electrochemical oxidative methods. nih.gov A common approach is the copolymerization of the substituted aniline with aniline itself. researchgate.net This process allows for the creation of copolymers that synergistically combine the properties of both monomers, such as the high conductivity associated with polyaniline and the enhanced solubility provided by the substituted derivative. escholarship.org The synthesis is typically carried out using an oxidizing agent like ammonium (B1175870) persulfate in an acidic medium. mdpi.com

The specific substituents on this compound play a crucial role in determining the final properties of the polymer:

N-ethyl group : The presence of the ethyl group on the nitrogen atom generally increases the polymer's solubility in common organic solvents. escholarship.org This improved solubility is a significant advantage for processing and forming the polymer into films for applications like coatings.

Dichloro groups : The chlorine atoms on the benzene ring influence the polymer's electronic properties, morphology, and potential for interaction with other chemical species. nih.govnih.gov These substituents can affect the polymer's conductivity and its sensitivity when used in chemical sensors. nih.gov

Polymers and copolymers derived from this compound have potential applications in the formulation of anti-corrosion coatings. mdpi.com When incorporated into a coating matrix, these conductive polymers can passivate the metal surface, forming a protective oxide layer that inhibits corrosion. mdpi.com The inclusion of such polymers can improve the barrier properties of the coating, reducing porosity and preventing the permeation of corrosive electrolytes to the metal-coating interface. mdpi.com

| Monomer / Co-monomer | Polymerization Method | Key Substituent Effect | Expected Polymer Properties | Potential Application |

| This compound | Oxidative Polymerization | Dichloro substitution | Modified electronic properties, potential for high porosity nih.gov | Chemical Sensors |

| Aniline / this compound | Oxidative Copolymerization | N-ethyl and Dichloro groups | Enhanced solubility, tunable conductivity, nanofibrous morphology escholarship.org | Anti-Corrosion Coatings mdpi.com |

Advanced Research Directions and Future Perspectives

In Silico Modeling and Predictive Toxicology

In silico modeling represents a crucial frontier in assessing the toxicological profile of 3,5-dichloro-N-ethylaniline without relying on extensive animal testing. These computational methods utilize the molecular structure of the compound to predict its potential adverse effects on human health and the environment. Predictive toxicology for this compound involves the use of Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and expert systems to forecast various toxicity endpoints.

The goal of these in silico approaches is to correlate the structural features of this compound—such as the presence and position of chlorine atoms and the N-ethyl group—with its biological activity and toxicity. Models can be trained on data from structurally similar halogenated anilines to predict properties like hepatotoxicity, carcinogenicity, and endocrine disruption. Software platforms like ProTox-II and Derek Nexus are examples of tools that can be employed for such predictions, offering insights into potential mechanisms of toxicity, such as oxidative stress. By integrating data from various sources, these computational tools can help prioritize chemicals for further testing and guide risk assessment efforts.

Table 1: In Silico Models for Predictive Toxicology of this compound

| Model Type | Application for this compound | Predicted Endpoints |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicts toxicity based on molecular descriptors and structural fragments. | Carcinogenicity, Mutagenicity, Aquatic Toxicity |

| Machine Learning Algorithms (e.g., Random Forest, SVM) | Classifies the compound as toxic or non-toxic based on patterns in large chemical datasets. | Hepatotoxicity, Cardiotoxicity, Endocrine Disruption |

| Expert Systems (Rule-based) | Uses predefined toxicological rules based on structural alerts to identify potential hazards. | Skin Sensitization, Genotoxicity |

| Read-Across | Estimates toxicity by comparing with structurally similar and well-characterized chloroanilines. | Acute Oral Toxicity, Dermal Irritation |

Bioremediation Strategies and Environmental Biotechnology

The persistence of chloroanilines in the environment necessitates the development of effective remediation technologies. Bioremediation, which leverages the metabolic capabilities of microorganisms, presents a promising and environmentally friendly approach for the degradation of compounds like this compound. Research has identified several bacterial strains capable of degrading various chloroaniline isomers, suggesting potential pathways for the breakdown of this specific compound.

For instance, species of Pseudomonas, Acinetobacter, Klebsiella, and Delftia have demonstrated the ability to utilize chloroanilines as a source of carbon and nitrogen. The degradation process often involves enzymatic activities, such as dioxygenases, that initiate the breakdown of the aromatic ring. Studies on 3,5-dichloroaniline (B42879) (3,5-DCA), a related compound, have shown that it can be degraded by specific bacterial strains like Pseudomonas sp. DCA-1 under aerobic conditions and converted to 3-chloroaniline (B41212) by Dehalobacter sp. DH-1 anaerobically. These findings provide a strong foundation for developing bioremediation strategies tailored to environments contaminated with this compound, potentially through bioaugmentation with specialized microbial consortia or genetically engineered microorganisms.

Table 2: Potential Microorganisms for Bioremediation of Chloroanilines

| Microorganism | Degraded Compound(s) | Key Findings |

|---|---|---|

| Pseudomonas sp. DCA-1 | 3,5-dichloroaniline, 3-chloroaniline, 2,5-dichloroaniline | Aerobic degradation; converts 3,5-DCA to 3,5-dichlorocatechol (B76880). |

| Dehalobacter sp. DH-1 | 3,5-dichloroaniline | Anaerobic conversion to 3-chloroaniline. |

| Acinetobacter baumannii CA2 | 4-chloroaniline (B138754) | Utilizes as sole carbon and nitrogen source; 60-75% degradation efficiency. |

| Pseudomonas putida CA16 | 4-chloroaniline | Degrades via a modified ortho-cleavage pathway. |

| Delftia tsuruhatensis H1 | 2-chloroaniline (B154045), 3-chloroaniline, 4-chloroaniline | Can degrade a mixture of chloroaniline isomers. |

| Cellulomonas sp. & Alcaligenes denitrificans | p-chloroaniline | Capable of mineralizing the compound. |

Sustainable Synthesis and Green Chemistry Approaches

The synthesis of N-alkylanilines, including this compound, is an area where green chemistry principles can be applied to reduce environmental impact. Traditional synthesis methods often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Modern research focuses on developing more sustainable and atom-economic routes.

Promising green approaches include catalytic N-alkylation using environmentally benign catalysts, such as those based on readily available cobalt or iron salts. These methods can utilize safer alkylating agents and may operate under milder conditions. For example, processes have been developed for the N-alkylation of anilines that employ bio-renewable resources like tetrahydrofuran (B95107) as alkylating agents or use molecular hydrogen as a clean reductant. Other strategies involve oxidative dehydrogenative coupling, which offers an atom-economic pathway for forming C-N bonds. The use of alternative energy sources like sonochemistry or microwave irradiation, often in aqueous media, can also significantly reduce reaction times and energy consumption, making the synthesis process more environmentally friendly.

Table 3: Comparison of Synthesis Approaches for N-Alkylanilines

| Approach | Traditional Methods | Green Chemistry Approaches |

|---|---|---|

| Catalysts | Often require stoichiometric amounts of reagents or precious metal catalysts. | Utilize earth-abundant and reusable catalysts (e.g., iron, cobalt). |

| Reagents | May use hazardous alkyl halides. | Employ safer alkylating agents, alcohols, or bio-renewable feedstocks. |

| Solvents | Often rely on volatile and non-green organic solvents. | Favor the use of water or solvent-free conditions. |

| Energy | Typically require prolonged heating. | Utilize energy-efficient methods like microwave or ultrasound. |

| Byproducts | Can generate significant amounts of waste. | Aim for high atom economy with minimal byproduct formation. |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity (SAR) and physical properties (SPR) is fundamental for predicting its behavior and designing safer alternatives. The key structural features of this molecule are the aniline (B41778) core, the two chlorine atoms at the meta positions (3 and 5), and the ethyl group on the nitrogen atom.

SAR studies on substituted anilines have shown that the type, number, and position of halogen substituents significantly influence toxicity. For instance, the rate of microbial transformation of chloroanilines is affected by the position of the chlorine atom. The N-ethyl group will also modulate the molecule's lipophilicity and steric profile, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

SPR studies focus on how these structural features determine physicochemical properties like solubility, vapor pressure, and partitioning behavior (e.g., octanol-water partition coefficient, LogP). These properties are critical for predicting the compound's environmental fate and transport. For halogenated anilines, properties such as the dipole moment and HOMO-LUMO energy gap are influenced by the halogen substituent, which can affect their photophysical properties and reactivity. Computational chemistry can be employed to model these relationships and predict the properties of this compound.

Table 4: Influence of Structural Moieties on Properties of this compound

| Structural Feature | Influence on Biological Activity (SAR) | Influence on Physicochemical Properties (SPR) |

|---|---|---|

| Aniline Core | Provides the basic chemical scaffold for biological interactions. | Determines fundamental properties like basicity. |

| Two Chlorine Atoms (positions 3, 5) | Increases toxicity and persistence compared to aniline; influences metabolic pathways. | Increases molecular weight, boiling point, and lipophilicity (LogP). |

| N-ethyl Group | Modifies binding to biological targets and metabolic stability compared to the parent aniline. | Increases lipophilicity and affects steric hindrance around the nitrogen atom. |

Emerging Contaminant Research and Risk Assessment

This compound can be considered a compound of potential interest within the field of emerging contaminants. Emerging contaminants are substances that are not commonly monitored but have the potential to enter the environment and cause adverse ecological or human health effects. The parent compound, 3,5-dichloroaniline (3,5-DCA), is a known toxic metabolite of dicarboximide fungicides like iprodione (B1672158) and is frequently detected in soil and water. Given its structural similarity, this compound could arise from similar sources or as a transformation product of other industrial chemicals.

The risk assessment for such a compound involves evaluating its potential sources, environmental fate, exposure pathways, and toxicity. Its persistence in the environment is a key concern; studies on 3,5-DCA show it can have a soil half-life of many days. Recent research has also begun to explore the interactions between such contaminants and other environmental pollutants, such as microplastics, which can affect their adsorption, degradation, and bioavailability in soil systems. As analytical techniques improve, it is likely that N-ethylated derivatives like this compound will be more frequently included in environmental monitoring programs, necessitating a comprehensive assessment of the risks they may pose.

Table 5: Key Considerations for Risk Assessment of this compound

| Assessment Area | Key Factors and Research Needs |

|---|---|

| Sources & Occurrence | Identification of industrial uses and potential formation as a transformation product of pesticides or dyes. Monitoring in environmental matrices (soil, water, sediment). |

| Environmental Fate | Studies on persistence, mobility (leaching potential), and degradation pathways (biotic and abiotic). Investigation of bioaccumulation potential in aquatic and terrestrial organisms. |

| Exposure Assessment | Quantifying potential human and ecological exposure through contaminated water, soil, and food. |

| Hazard Identification | Comprehensive toxicological testing (in vivo and in vitro) or robust in silico prediction of health effects (e.g., haematological changes, skin sensitization). |

| Risk Characterization | Integration of exposure and hazard data to determine the likelihood of adverse effects on environmental and human health. |

Q & A

Q. What experimental precautions are critical when synthesizing or handling 3,5-dichloro-N-ethylaniline?

Methodological Answer:

- Protective Equipment : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised due to potential inhalation hazards .

- Ventilation : Conduct reactions in fume hoods to mitigate vapor exposure, especially during solvent evaporation or high-temperature steps .

- Waste Disposal : Segregate halogenated organic waste and coordinate with certified disposal services to comply with environmental regulations .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., chlorine positions on the aromatic ring and ethyl group attachment). Deuterated solvents (e.g., CDCl) are ideal for resolving splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) in positive ion mode can verify molecular ion peaks (e.g., [M+H]) and isotopic signatures from chlorine atoms .

- IR Spectroscopy : Identify N–H stretching (if present) and C–Cl vibrations (~550–750 cm) to corroborate functional groups .

Q. How can chromatographic purity be ensured for this compound?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Adjust pH with 0.1% formic acid to enhance peak resolution .

- TLC : Silica gel plates with ethyl acetate/hexane (1:3) can monitor reaction progress. Visualize spots under UV light or via iodine staining .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELXT () automates space-group determination and initial structure solution .

- Refinement : SHELXL () refines anisotropic displacement parameters and validates hydrogen bonding networks. Apply restraints for disordered ethyl or chloro groups .

- Validation : Cross-check with Mercury CSD () to analyze packing motifs and intermolecular interactions (e.g., Cl···π contacts) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to compute electrostatic potential maps, identifying electron-deficient sites (e.g., para to chloro groups). NIST data () provides benchmark vibrational frequencies for validation .

- Solvent Effects : Include implicit solvent models (e.g., PCM for toluene) to simulate reaction environments. Compare activation energies for SNAr mechanisms at varying temperatures .

Q. How should researchers address contradictions between experimental and computational data?

Methodological Answer:

- Error Analysis : Quantify uncertainties in crystallographic R-factors (SHELXL outputs) and computational convergence thresholds (e.g., <1 kcal/mol for DFT) .

- Sensitivity Testing : Vary parameters (e.g., basis sets in DFT or integration limits in XRD) to assess robustness. Use Mercury’s packing similarity tool () to rule out crystal-packing artifacts .

Q. What strategies identify degradation products of this compound under oxidative conditions?

Methodological Answer:

- LC-MS/MS : Employ electrospray ionization (ESI) in negative mode to detect chlorinated quinones or hydroxylated derivatives. Compare fragmentation patterns with spectral libraries .

- Accelerated Aging Studies : Expose samples to UV light (254 nm) or HO and monitor via -NMR for loss of ethyl group protons or aromatic ring modifications .

Q. How can solvent polarity influence the compound’s solubility and crystallization behavior?

Methodological Answer:

- Solubility Screening : Test solvents (e.g., DMSO, ethanol, chloroform) using dynamic light scattering (DLS) to measure aggregation tendencies.

- Crystallization Optimization : Use Mercury CSD () to predict solvent-molecule interactions. Slow evaporation from ethanol/water mixtures often yields high-quality crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.